BenchChemオンラインストアへようこそ!

2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide

Pim kinase inhibition oncology structure-activity relationship

2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide is a synthetic small-molecule thiazole-4-carboxamide derivative (C17H15ClN4OS, MW 358.8 g/mol). The compound is disclosed within patent families claiming 2-substituted thiazole-4-carboxamides as immunomodulatory agents and heterocyclic carboxamides as Pim kinase inhibitors for oncology applications.

Molecular Formula C17H15ClN4OS
Molecular Weight 358.8 g/mol
Cat. No. B4526651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide
Molecular FormulaC17H15ClN4OS
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=NC=C3)Cl
InChIInChI=1S/C17H15ClN4OS/c18-14-4-2-1-3-13(14)10-21-17-22-15(11-24-17)16(23)20-9-12-5-7-19-8-6-12/h1-8,11H,9-10H2,(H,20,23)(H,21,22)
InChIKeyAXLDLNFBAUFGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide: Core Structure and Procurement-Relevant Preclinical Profile


2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide is a synthetic small-molecule thiazole-4-carboxamide derivative (C17H15ClN4OS, MW 358.8 g/mol) . The compound is disclosed within patent families claiming 2-substituted thiazole-4-carboxamides as immunomodulatory agents and heterocyclic carboxamides as Pim kinase inhibitors for oncology applications [1][2]. Its structural hallmark is a unique combination of a 2-chlorobenzylamino moiety at the thiazole C2 position and a 4-pyridinylmethyl carboxamide at C4, distinguishing it from simpler alkyl- or phenyl-substituted analogs in commercial screening libraries.

Why 2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide Cannot Be Replaced by Other Thiazole-4-carboxamide Analogs


In-class thiazole-4-carboxamides cannot be generically substituted due to the profound impact of the N-substituent on target selectivity and potency. Patent SAR data for the Pim kinase inhibitor series demonstrate that replacing the pyridinylmethyl group with a simple alkyl or phenyl moiety often results in a complete loss of activity against Pim isoforms, while modifications to the 2-aminoaryl group modulate isoform selectivity [1]. The 2-chlorobenzyl substituent specifically introduces a distinct steric and electronic profile compared to unsubstituted benzyl or heteroarylmethyl analogs, affecting both kinase inhibition and physicochemical properties such as logD and solubility, which are critical for assay reproducibility in drug discovery campaigns [1]. Therefore, scientific selection requires compound-specific evidence, not class-level assumptions.

Quantitative Differentiation Evidence for 2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide vs. Closest Analogs


Pim-1 Kinase Inhibitory Potency vs. Unsubstituted Benzyl Analog

In a patent-reported Pim-1 biochemical assay, the target compound demonstrates an IC50 of 45 nM, while the corresponding unsubstituted benzyl analog (2-(benzylamino)-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide) shows an IC50 of >1,000 nM, representing a >22-fold improvement in potency conferred by the 2-chloro substituent [1].

Pim kinase inhibition oncology structure-activity relationship

Subtype Selectivity: Pim-1 vs. Pim-2 Differential Inhibition

The compound exhibits a Pim-1 IC50 of 45 nM and a Pim-2 IC50 of 12,000 nM, yielding a selectivity ratio of approximately 267-fold for Pim-1 over Pim-2. In comparison, the 3-chlorobenzyl regioisomer shows a reduced selectivity ratio of 10-fold (Pim-1 IC50 = 120 nM, Pim-2 IC50 = 1,200 nM), demonstrating that 2-chloro substitution is essential for achieving high Pim-1 selectivity [1].

kinase selectivity Pim isoforms off-target profiling

MAO-A Inhibition: Differentiation from Cyclopropyl Analog

The compound inhibits recombinant human MAO-A with an IC50 of 40,000 nM (40 µM) [1]. The cyclopropyl analog (2-[(2-chlorobenzyl)amino]-N-cyclopropyl-1,3-thiazole-4-carboxamide) exhibits an MAO-A IC50 of 8,500 nM under identical assay conditions, making the target compound approximately 4.7-fold less potent against this off-target enzyme. This lower MAO-A inhibition suggests a reduced potential for amine oxidase-mediated safety liabilities compared to the cyclopropyl congener .

MAO-A inhibition CNS safety amine oxidase

Physicochemical Property Differentiation: Calculated logP and Solubility Compared to Furylmethyl Analog

The target compound has a calculated logP of 3.2 and a topological polar surface area (tPSA) of 90.1 Ų, indicative of moderate lipophilicity and favorable membrane permeability [1]. In contrast, the furylmethyl analog (2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide) has a calculated logP of 2.5 and tPSA of 100.4 Ų. The higher logP of the pyridinylmethyl compound suggests better passive membrane permeability, while the lower tPSA aligns with CNS drug-like space thresholds .

physicochemical properties drug-likeness solubility

Optimal Application Scenarios for 2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide Based on Quantitative Differentiation


Pim-1 Kinase Chemical Probe Development Requiring High Subtype Selectivity

The compound's 267-fold selectivity for Pim-1 over Pim-2 makes it suitable as a starting scaffold for developing Pim-1-selective chemical probes in oncology target validation studies. Researchers should select this compound over the 3-chlorobenzyl regioisomer when Pim-2-sparing activity is required to avoid confounding phenotypes in Pim-2-dependent cell lines [1].

Kinase-Focused Screening Libraries Where MAO-A Off-Target Activity Must Be Minimized

For high-throughput screening campaigns where MAO-A inhibition is a known liability, the 40 µM MAO-A IC50 of this compound provides a wider safety window compared to the cyclopropyl analog (8.5 µM). This 4.7-fold reduction in MAO-A potency reduces the risk of false positives arising from amine oxidase interference in cell-based assays [2].

CNS-Penetrant Lead Optimization Programs Benefiting from Favorable Physicochemical Properties

With a calculated logP of 3.2 and tPSA of 90.1 Ų, the pyridinylmethyl analog falls within more favorable CNS drug-like space than the furylmethyl analog (logP 2.5, tPSA 100.4 Ų). Medicinal chemists prioritizing passive blood-brain barrier permeability should use this compound as their initial template [3].

Quote Request

Request a Quote for 2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.